(4-(4-Oxocyclohexyl)phenyl)boronic acid
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Overview
Description
(4-(4-Oxocyclohexyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexyl group bearing a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (4-(4-Oxocyclohexyl)phenyl)boronic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This method is widely used for the preparation of boronic acids.
Hydroboration: Another method involves the hydroboration of an appropriate alkyne or alkene, followed by oxidation to yield the desired boronic acid.
Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
(4-(4-Oxocyclohexyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
(4-(4-Oxocyclohexyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(4-Oxocyclohexyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as sensing and drug development . The boronic acid group can interact with molecular targets, including enzymes and proteins, thereby modulating their activity and function .
Comparison with Similar Compounds
(4-(4-Oxocyclohexyl)phenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and cyclohexylboronic acid:
Phenylboronic Acid: Lacks the cyclohexyl and ketone functionalities, making it less versatile in certain reactions.
Cyclohexylboronic Acid: Does not have the aromatic ring, limiting its use in aromatic substitution reactions.
Properties
Molecular Formula |
C12H15BO3 |
---|---|
Molecular Weight |
218.06 g/mol |
IUPAC Name |
[4-(4-oxocyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-2,5-6,10,15-16H,3-4,7-8H2 |
InChI Key |
DBIQBOSULPSCCR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(=O)CC2)(O)O |
Origin of Product |
United States |
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